molecular formula C11H12N4 B8342407 N2-methyl-N3-phenylpyrazine-2,3-diamine

N2-methyl-N3-phenylpyrazine-2,3-diamine

Cat. No.: B8342407
M. Wt: 200.24 g/mol
InChI Key: UEPLCTHKRSEKLE-UHFFFAOYSA-N
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Description

N2-Methyl-N3-phenylpyrazine-2,3-diamine is a pyrazine derivative featuring a diamine scaffold with a methyl group at the N2 position and a phenyl substituent at the N3 position. Pyrazine-based compounds are of significant interest in medicinal chemistry due to their ability to engage in hydrogen bonding and π-π interactions, making them versatile scaffolds for drug design.

Properties

Molecular Formula

C11H12N4

Molecular Weight

200.24 g/mol

IUPAC Name

2-N-methyl-3-N-phenylpyrazine-2,3-diamine

InChI

InChI=1S/C11H12N4/c1-12-10-11(14-8-7-13-10)15-9-5-3-2-4-6-9/h2-8H,1H3,(H,12,13)(H,14,15)

InChI Key

UEPLCTHKRSEKLE-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CN=C1NC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazine Core

6-Bromo-N2-methylpyrazine-2,3-diamine (CAS 55635-63-7)
  • Structure : Differs by a bromine atom at the C5 position instead of a phenyl group at N3.
  • Properties: Molecular weight: 203.04 g/mol (vs. ~200–220 g/mol for the target compound). Bromine increases electronegativity, altering electronic distribution and reactivity. Potential applications: Bromine may enhance halogen bonding in biological targets, useful in kinase inhibitors or antiviral agents .
N2-Methylpyrazine-2,3-diamine (Synonyms: 2-Amino-3-(methylamino)pyrazine)
  • Structure : Lacks the phenyl group at N3.
  • Properties :
    • Reduced steric hindrance improves solubility (logP ~0.5 vs. ~2.5 for the phenyl analog).
    • Simpler structure may limit target selectivity but enhance synthetic accessibility .
2,3-Diphenylpyrazino[2,3-d]pyridazine-5,8-diamine (CAS 52197-22-5)
  • Structure : Fused pyridazine-pyrazine system with phenyl groups at C2 and C3.
  • Higher molecular weight (340.38 g/mol) impacts pharmacokinetics (e.g., absorption) .

Aromatic and Heterocyclic Analogs

Benzo[g]quinoxaline Derivatives
  • Structure : Polycyclic system synthesized from naphthalene-2,3-diamine.
  • Properties: Extended aromaticity enhances cytotoxicity (e.g., submicromolar IC50 in MCF-7 cells). Mechanism: Apoptosis induction via Bax activation and Bcl2 downregulation. Compared to pyrazine analogs, benzoquinoxalines exhibit broader biological activity but higher synthetic complexity .
2-Ethyl-3-methylpyrazine (CAS 15707-23-0)
  • Structure : Alkyl-substituted pyrazine without amine groups.
  • Properties :
    • Lower polarity (logP ~1.8) due to ethyl/methyl groups.
    • Applications: Flavoring agent; lacks pharmacologically relevant amine functionality .

Piperazine and Piperidine Derivatives

N-Ethyl-piperazine-2,3-dione (CAS 59702-31-7)
  • Structure : Six-membered ring with two ketone groups and an ethyl substituent.
  • Properties: Reduced basicity compared to pyrazine diamines (pKa ~5–6 vs. ~8–9 for pyrazines). Applications: Intermediate for organocatalysts or polymer synthesis .

Spectroscopic Analysis

  • 1H NMR :
    • Phenyl group in N3 causes deshielding of adjacent protons (δ ~7.2–7.8 ppm).
    • Methyl group at N2 appears as a singlet (δ ~2.8–3.2 ppm).
  • 13C NMR :
    • Pyrazine carbons resonate at δ ~145–160 ppm; phenyl carbons at δ ~125–140 ppm .

Data Table: Key Properties of Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) logP Key Substituents Applications
N2-Methyl-N3-phenylpyrazine-2,3-diamine C11H12N4 200.24 ~2.5 N2-Me, N3-Ph Drug discovery
6-Bromo-N2-methylpyrazine-2,3-diamine C5H7BrN4 203.04 ~1.8 C5-Br, N2-Me Kinase inhibition
2,3-Diphenylpyrazino[2,3-d]pyridazine C20H14N6 338.36 ~3.2 C2-Ph, C3-Ph DNA intercalation
Benzo[g]quinoxaline derivative C16H12N4 260.29 ~3.0 Fused aromatic system Anticancer agents

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